molecular formula C18H15BrN2O4 B2420674 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879587-85-6

2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2420674
CAS No.: 879587-85-6
M. Wt: 403.232
InChI Key: PKMPJSVALYDAHL-UHFFFAOYSA-N
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Description

2-(5-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic compound that features a unique combination of brominated benzo[d][1,3]dioxin, pyrazole, and methoxyphenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of benzo[d][1,3]dioxin derivatives, followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(5-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The brominated benzo[d][1,3]dioxin moiety may interact with enzymes or receptors, while the pyrazole and methoxyphenol groups contribute to its overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine
  • 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
  • Functionalized benzo[1,3]dioxin-4-ones

Uniqueness

Compared to similar compounds, 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol stands out due to its unique combination of functional groupsIts structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-23-12-2-3-13(17(22)6-12)15-7-16(21-20-15)14-5-11(19)4-10-8-24-9-25-18(10)14/h2-7,22H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMPJSVALYDAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC4=C3OCOC4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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